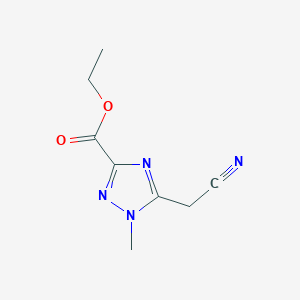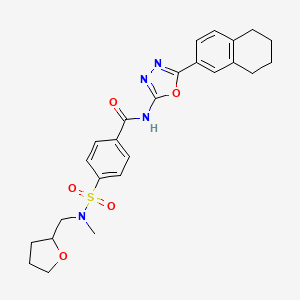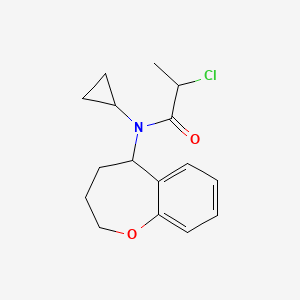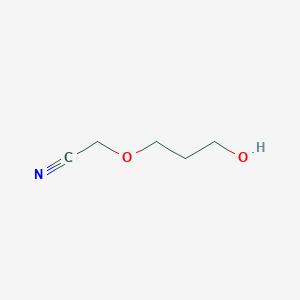
N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)thiophene-3-carboxamide, commonly known as DMF-T, is a heterocyclic compound that has gained attention in scientific research due to its potential therapeutic applications. DMF-T is a member of the thiophene family, which is a group of organic compounds that contain a five-membered ring consisting of four carbon atoms and one sulfur atom.
Mechanism of Action
The mechanism of action of DMF-T is not fully understood, but it is thought to involve the modulation of various signaling pathways, including the NF-κB and Nrf2 pathways. DMF-T has been shown to inhibit the activation of NF-κB, which is a transcription factor that regulates the expression of pro-inflammatory genes. DMF-T has also been found to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxification genes.
Biochemical and physiological effects:
DMF-T has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of oxidative stress, and modulation of immune responses. DMF-T has also been found to have neuroprotective effects, including the preservation of neuronal function and the prevention of neuroinflammation.
Advantages and Limitations for Lab Experiments
One advantage of using DMF-T in lab experiments is its relatively low toxicity, which allows for higher doses to be used without causing adverse effects. Another advantage is its ability to cross the blood-brain barrier, which makes it a promising candidate for the treatment of neurological diseases. However, one limitation of using DMF-T in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research of DMF-T. One direction is the development of more efficient synthesis methods to improve the yield and purity of the final product. Another direction is the investigation of the optimal dosage and administration route for DMF-T in various therapeutic applications. Additionally, further research is needed to fully elucidate the mechanism of action of DMF-T and its potential interactions with other signaling pathways. Finally, the development of DMF-T analogs with improved solubility and bioavailability could lead to the development of more effective therapeutic agents.
Synthesis Methods
DMF-T can be synthesized by a multistep process, which involves the reaction of 2,5-dimethylfuran-3-carboxylic acid with thionyl chloride to form 2,5-dimethylfuran-3-carbonyl chloride. The resulting product is then reacted with 2-aminoethanol to form N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)thiophene-3-carboxamide. The overall yield of this process is around 50%, and the purity of the final product can be improved by recrystallization.
Scientific Research Applications
DMF-T has been shown to have potential therapeutic applications in various scientific research fields, including cancer treatment, neuroprotection, and anti-inflammatory therapy. In cancer treatment, DMF-T has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neuroprotection, DMF-T has been shown to protect neurons from oxidative stress and inflammation, which are major contributors to neurodegenerative diseases such as Alzheimer's and Parkinson's. In anti-inflammatory therapy, DMF-T has been found to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases.
properties
IUPAC Name |
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3S/c1-8-5-11(9(2)17-8)12(15)6-14-13(16)10-3-4-18-7-10/h3-5,7,12,15H,6H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVYLMVNVCKURGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CNC(=O)C2=CSC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]thiophene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[d]thiazol-2-yl(5-(pyridin-4-yl)indolin-1-yl)methanone](/img/structure/B2423949.png)
![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(2-fluorophenyl)acetamide](/img/structure/B2423950.png)



![2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2423958.png)

![2-[(3E)-1-(dimethylamino)-3-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]imino}propylidene]propanedinitrile](/img/structure/B2423960.png)

![L-Serine, N-[(4-chlorophenyl)sulfonyl]-](/img/structure/B2423965.png)
![3-chloro-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-1-benzothiophene-2-carboxamide](/img/structure/B2423966.png)

![3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2423970.png)
